molecular formula C15H19ClN2O B11763435 4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one

Cat. No.: B11763435
M. Wt: 278.78 g/mol
InChI Key: YYXZYJPEQZYSPG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a pyrrolidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone core, followed by the introduction of the piperidinyl group and the chlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with distinct characteristics.

    Substitution: The chlorophenyl group in the compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study the compound’s interactions with biological molecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: The compound is utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in their activity and downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-ol: This compound has a hydroxyl group instead of a ketone group, which may alter its chemical properties and reactivity.

    4-(4-Chlorophenyl)-1-(piperidin-4-yl)pyrrolidin-2-thione:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-piperidin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C15H19ClN2O/c16-13-3-1-11(2-4-13)12-9-15(19)18(10-12)14-5-7-17-8-6-14/h1-4,12,14,17H,5-10H2

InChI Key

YYXZYJPEQZYSPG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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